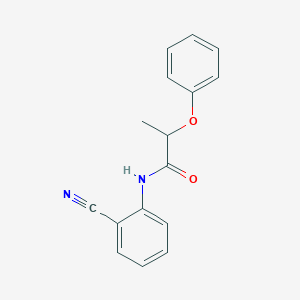![molecular formula C20H20F3N3 B6046181 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6046181.png)
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for the termination of dopamine signaling. Inhibition of the dopamine transporter by this compound leads to an increase in extracellular dopamine levels, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine are primarily related to its effects on dopamine signaling. Increased extracellular dopamine levels can lead to various effects such as increased locomotor activity, reward behavior, and cognitive enhancement. However, prolonged exposure to high levels of dopamine can lead to neurotoxicity and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine in lab experiments is its selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other compounds that interact with the dopamine system.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine. One area of interest is its potential use in the treatment of various neurological disorders such as Parkinson's disease and ADHD. Another area of interest is its potential use in the treatment of obesity and depression. Additionally, further research is needed to better understand the long-term effects of this compound on dopamine signaling and neurotoxicity.
Synthesemethoden
The synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine involves several steps. The starting material is 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-trifluoromethylbenzyl)ethan-1-amine in the presence of a base such as triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been studied for its potential use in the treatment of obesity and depression.
Eigenschaften
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3/c1-14(24-12-16-8-6-7-11-19(16)20(21,22)23)18-13-25-26(15(18)2)17-9-4-3-5-10-17/h3-11,13-14,24H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRHRDIMBDXWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)

![N-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6046119.png)

![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B6046138.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6046146.png)
![2-(4-methoxyphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B6046153.png)
![2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6046163.png)
![N~3~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~3~-methyl-1,3-piperidinedicarboxamide](/img/structure/B6046170.png)
![[5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol](/img/structure/B6046175.png)

![1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6046203.png)
![2-(2H-indazol-2-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6046207.png)
![5-(3-bromophenyl)-2-(ethylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6046208.png)